1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester
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Overview
Description
CGS-7181, also known as ethyl 2-hydroxy-1-[(4-methylphenyl)amino]oxo]-6-trifluoromethyl-1H-indole-3-carboxylate, is a small molecule drug initially developed by Novartis Pharma AG. It is a potassium channel agonist, specifically targeting large-conductance calcium-activated potassium channels (BKCa channels). This compound has been studied for its potential therapeutic applications, particularly in the treatment of urogenital diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-7181 involves several key steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Carboxylate Ester: The carboxylate ester is formed through esterification, typically using an alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of CGS-7181 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CGS-7181 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert CGS-7181 into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
CGS-7181 has been extensively studied for its scientific research applications:
Mechanism of Action
CGS-7181 exerts its effects by activating large-conductance calcium-activated potassium channels (BKCa channels). This activation leads to an increase in potassium ion efflux, resulting in hyperpolarization of the cell membrane. The hyperpolarization reduces cellular excitability and can induce cell death in certain cell types, such as glioma cells. The compound’s mechanism of action involves the binding to the BKCa channel and inducing a conformational change that opens the channel .
Comparison with Similar Compounds
Similar Compounds
CGS-7184: An analogue of CGS-7181 with similar chemical structure and function.
NS1619: Another BKCa channel opener with distinct chemical properties.
NS004: A BKCa channel opener with different pharmacological effects.
Uniqueness
CGS-7181 is unique in its specific activation of BKCa channels and its potential therapeutic applications in urogenital diseases. Compared to similar compounds, CGS-7181 has shown distinct cytotoxic properties in glioma cells, making it a valuable tool for studying cell death mechanisms and developing new therapeutic agents .
Properties
CAS No. |
200345-93-3 |
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Molecular Formula |
C20H17F3N2O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2-hydroxy-1-[(4-methylphenyl)carbamoyl]-6-(trifluoromethyl)indole-3-carboxylate |
InChI |
InChI=1S/C20H17F3N2O4/c1-3-29-18(27)16-14-9-6-12(20(21,22)23)10-15(14)25(17(16)26)19(28)24-13-7-4-11(2)5-8-13/h4-10,26H,3H2,1-2H3,(H,24,28) |
InChI Key |
YMEXYIFTFLKKQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C)O |
Synonyms |
CGS 7181 CGS-7181 CGS7181 ethyl 2-hydroxy-1-(((4-methylphenyl)amino)oxo)-6-trifluoromethyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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